[1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
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Overview
Description
1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-ylmethanone is a synthetic organic compound with the molecular formula C21H23NO2 It is characterized by the presence of a pyrrolidine ring substituted with methyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-ylmethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzoyl Groups: The benzoyl groups can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine
In medicine, 1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-ylmethanone has potential applications in drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,4-bis(4-methylbenzoyl)pyrrolidine
- Methanone, (1-methyl-3,4-pyrrolidinediyl)bis(4-methylphenyl)
Uniqueness
Compared to similar compounds, 1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-ylmethanone is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-methyl-4-(4-methylbenzoyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-14-4-8-16(9-5-14)20(23)18-12-22(3)13-19(18)21(24)17-10-6-15(2)7-11-17/h4-11,18-19H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOWIUDKAWCXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CN(CC2C(=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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